molecular formula C17H16O6 B11929707 Myrciacetin

Myrciacetin

Cat. No.: B11929707
M. Wt: 316.30 g/mol
InChI Key: DLAILIPOGIKSMK-ZDUSSCGKSA-N
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Chemical Reactions Analysis

Types of Reactions: Myrciacetin undergoes various chemical reactions, including oxidation, reduction, and substitution. It exhibits antioxidant properties by reducing reactive oxygen species (ROS) and lipid peroxidation .

Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidation and reducing agents like glutathione . The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products: The major products formed from these reactions include oxidized derivatives of this compound and reduced forms that exhibit enhanced antioxidant activity .

Comparison with Similar Compounds

Myrciacetin shares structural similarities with several phenolic compounds, including apigenin, luteolin, kaempferol, quercetin, and myricitrin .

Comparison:

    Apigenin: Known for its anti-inflammatory and anticancer properties.

    Luteolin: Exhibits strong antioxidant and anti-inflammatory activities.

    Kaempferol: Known for its cardioprotective and anticancer effects.

    Quercetin: Widely studied for its antioxidant, anti-inflammatory, and anticancer properties.

    Myricitrin: A glycoside form of this compound with similar biological activities.

Uniqueness: this compound is unique due to its high reducing capacity and the presence of six hydroxyl groups, which confer its potent antioxidant properties . Its ability to modulate multiple signaling pathways and molecular targets makes it a promising compound for therapeutic applications .

Properties

Molecular Formula

C17H16O6

Molecular Weight

316.30 g/mol

IUPAC Name

(2S)-2-(2,5-dihydroxyphenyl)-5,7-dihydroxy-6,8-dimethyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C17H16O6/c1-7-15(21)8(2)17-14(16(7)22)12(20)6-13(23-17)10-5-9(18)3-4-11(10)19/h3-5,13,18-19,21-22H,6H2,1-2H3/t13-/m0/s1

InChI Key

DLAILIPOGIKSMK-ZDUSSCGKSA-N

Isomeric SMILES

CC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=C(C=CC(=C3)O)O)C)O

Canonical SMILES

CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=C(C=CC(=C3)O)O)C)O

Origin of Product

United States

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